molecular formula C18H19NO4 B1298771 N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide CAS No. 332053-32-4

N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B1298771
CAS No.: 332053-32-4
M. Wt: 313.3 g/mol
InChI Key: INMRNHIDFFSCKU-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is an acetamide derivative characterized by a 3,4-dimethylphenyl group attached to the amide nitrogen and a 4-formyl-2-methoxyphenoxy moiety on the acetamide backbone. This compound (CAS Ref: 10-F727209) exhibits structural features that influence its physicochemical properties, such as lipophilicity (due to the methoxy and methyl groups) and reactivity (via the formyl group) .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-4-6-15(8-13(12)2)19-18(21)11-23-16-7-5-14(10-20)9-17(16)22-3/h4-10H,11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMRNHIDFFSCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylaniline and 4-formyl-2-methoxyphenol.

    Formation of Intermediate: The 4-formyl-2-methoxyphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-formyl-2-methoxyphenoxy)acetyl chloride.

    Final Product Formation: The intermediate is then reacted with 3,4-dimethylaniline in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: The major product would be N-(3,4-dimethylphenyl)-2-(4-carboxy-2-methoxyphenoxy)acetamide.

    Reduction: The major product would be N-(3,4-dimethylphenyl)-2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.

    Substitution: The major products would depend on the substituent introduced.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may act by disrupting bacterial cell walls or interfering with essential metabolic pathways. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications and Key Substituents

The compound shares a common acetamide core with several analogs, differing primarily in substituents on the phenyl rings. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight Key Features
Target Compound 3,4-Dimethylphenyl, 4-formyl-2-methoxyphenoxy C₁₈H₁₉NO₅ 329.35 High lipophilicity; potential for hydrogen bonding via formyl group
N-(4-Ethoxyphenyl) Analog (CAS 876566-09-5) 4-Ethoxyphenyl, 4-formyl-2-methoxyphenoxy C₁₈H₁₉NO₅ 329.35 Ethoxy group enhances solubility in polar solvents compared to methyl groups
N-(3,4-Dichlorophenyl) Analog (CAS 247592-89-8) 3,4-Dichlorophenyl, 4-formyl-2-methoxyphenoxy C₁₆H₁₃Cl₂NO₄ 354.19 Electron-withdrawing Cl groups increase stability and alter electronic properties
N-(4-Nitrophenyl) Analog (CAS 247592-74-1) 4-Nitrophenyl, 4-formyl-2-methoxyphenoxy C₁₆H₁₄N₂O₆ 330.29 Nitro group enhances electrophilic reactivity; potential for redox activity

Physicochemical Properties

  • Lipophilicity : The ethoxyphenyl analog (logP ~2.5) is less lipophilic than the target compound (logP ~3.0) due to the polar ethoxy group .
  • Melting Points: While data for the target compound are unavailable, analogs like N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) () melt at 75°C, suggesting similar thermal stability for related structures .
  • Solubility : The nitro and dichloro substituents reduce aqueous solubility compared to the methoxy/methyl groups in the target compound .

Biological Activity

N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound's molecular formula is C18H19NO4C_{18}H_{19}NO_4, and it features a complex structure characterized by both formyl and methoxyphenoxy groups. The synthesis typically involves multi-step reactions starting from 3,4-dimethylaniline and 4-formyl-2-methoxyphenol. The general synthetic route can be summarized as follows:

  • Formation of the Acetamide : Reaction between 3,4-dimethylaniline and acetic anhydride.
  • Introduction of the Formyl Group : Using formylation reagents to introduce the aldehyde functionality.
  • Coupling with Methoxyphenol : A coupling reaction to attach the methoxyphenoxy group.

While the precise mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest that it may interact with specific biological targets within cellular systems. The presence of the formyl group could facilitate binding to active sites on enzymes or receptors, enhancing its biological activity.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundALL (EU-3)0.3-0.4
This compoundNB (NB-1643)0.5-1.2

These findings indicate a promising therapeutic index for this compound in oncology.

Antimicrobial Properties

Additionally, this compound has been explored for its antimicrobial properties. Studies have suggested that it may exhibit activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still needed.

Case Studies

  • Study on Anticancer Efficacy : In a controlled study involving multiple cancer cell lines, this compound was shown to significantly inhibit cell proliferation in leukemia models compared to untreated controls.
    • Methodology : WST cytotoxicity assays were employed to assess cell viability post-treatment.
    • Results : A marked reduction in colony formation was observed in treated cells.
  • Antimicrobial Evaluation : A separate investigation focused on the compound's effectiveness against Gram-positive and Gram-negative bacteria revealed promising results, warranting further exploration into its potential as a novel antimicrobial agent.

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